molecular formula C25H29N3O B2735686 1-allyl-4-(1-(4-(tert-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876888-08-3

1-allyl-4-(1-(4-(tert-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2735686
CAS No.: 876888-08-3
M. Wt: 387.527
InChI Key: YYDPMXSIBDYZQS-UHFFFAOYSA-N
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Description

1-allyl-4-(1-(4-(tert-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a unique structure combining an allyl group, a tert-butyl benzyl group, and a benzoimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-4-(1-(4-(tert-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoimidazole core, followed by the introduction of the pyrrolidin-2-one ring and the allyl group. The tert-butyl benzyl group is usually introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-allyl-4-(1-(4-(tert-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The benzoimidazole moiety can be reduced under specific conditions to yield different hydrogenated products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the benzoimidazole ring can produce various hydrogenated derivatives.

Scientific Research Applications

1-allyl-4-(1-(4-(tert-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-allyl-4-(1-(4-(tert-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzoimidazole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The allyl and tert-butyl benzyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-allyl-4-tert-butylbenzene: Similar in structure but lacks the benzoimidazole and pyrrolidin-2-one moieties.

    4-amino-1-(4-(tert-butyl)benzyl)pyrrolidin-2-one: Contains the pyrrolidin-2-one and tert-butyl benzyl groups but lacks the allyl and benzoimidazole moieties.

Uniqueness

1-allyl-4-(1-(4-(tert-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O/c1-5-14-27-17-19(15-23(27)29)24-26-21-8-6-7-9-22(21)28(24)16-18-10-12-20(13-11-18)25(2,3)4/h5-13,19H,1,14-17H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDPMXSIBDYZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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